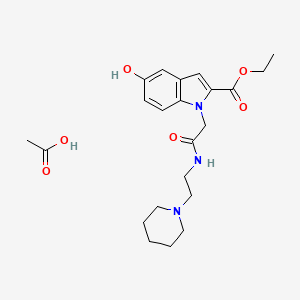

KY-02327 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H31N3O6 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

acetic acid;ethyl 5-hydroxy-1-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]indole-2-carboxylate |

InChI |

InChI=1S/C20H27N3O4.C2H4O2/c1-2-27-20(26)18-13-15-12-16(24)6-7-17(15)23(18)14-19(25)21-8-11-22-9-4-3-5-10-22;1-2(3)4/h6-7,12-13,24H,2-5,8-11,14H2,1H3,(H,21,25);1H3,(H,3,4) |

InChI Key |

YLUUQPHYDMHSNT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1CC(=O)NCCN3CCCCC3)C=CC(=C2)O.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KY-02327 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 acetate is a potent, orally active small molecule that has demonstrated significant promise as a bone anabolic agent. Its mechanism of action centers on the positive regulation of the Wnt/β-catenin signaling pathway through the specific inhibition of the protein-protein interaction between Dishevelled (Dvl) and CXXC-type zinc finger protein 5 (CXXC5). This guide provides a comprehensive technical overview of the molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the Dvl-CXXC5 Interaction

This compound is a metabolically stabilized analog of KY-02061. The primary molecular target of KY-02327 is the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of the Dishevelled (Dvl) protein. By binding to the Dvl PDZ domain, KY-02327 competitively inhibits the interaction between Dvl and CXXC5, a negative feedback regulator of the Wnt/β-catenin pathway.[1][2][3]

CXXC5 is induced by Wnt/β-catenin signaling and functions to attenuate the pathway by binding to Dvl, thereby preventing the dissociation of the β-catenin destruction complex.[4][5][6] By disrupting the Dvl-CXXC5 interaction, KY-02327 effectively removes this inhibitory brake on the Wnt/β-catenin pathway, leading to its activation.

Signaling Pathway

The mechanism of action of this compound is best understood in the context of the canonical Wnt/β-catenin signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Assay System | Reference |

| IC50 (Dvl-CXXC5 Interaction) | 3.1 µM | In vitro binding assay | [7][8] |

| Kd (Dvl PDZ Domain Binding) | 8.3 µM | Nuclear Magnetic Resonance (NMR) titration analysis | |

| Effective Concentration (Osteoblast Differentiation) | 1-10 µM | MC3T3-E1 cells | [1][2] |

In Vivo Efficacy

| Animal Model | Treatment Regimen | Outcome | Reference |

| Ovariectomized (OVX) Mice | 20 mg/kg, p.o., 5 days/week for 4 weeks | Successfully rescued bone loss; restored bone mineral density (BMD), bone volume, and trabecular bone structure. | [1][2][3] |

Experimental Protocols

In Vitro Osteoblast Differentiation of MC3T3-E1 Cells

This protocol describes the induction and assessment of osteoblast differentiation from a murine pre-osteoblast cell line.

1. Cell Culture and Seeding:

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation experiments, seed cells in 6-well plates at a density of 2 x 104 cells/cm2.

2. Osteogenic Differentiation:

-

Once cells reach 80-90% confluency, replace the growth medium with osteogenic medium (α-MEM, 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).

-

Culture for up to 14 days, changing the medium every 2-3 days.

3. Alkaline Phosphatase (ALP) Activity Assay:

-

After the desired treatment period (e.g., 7 days), wash the cells with PBS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Use a commercial ALP activity assay kit, following the manufacturer's instructions. Measure the absorbance at 405 nm.

-

Normalize ALP activity to the total protein content of each sample, determined by a BCA protein assay.

4. Alizarin Red S (ARS) Staining for Mineralization:

-

After 14 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Wash thoroughly with deionized water to remove excess stain.

-

Visualize and photograph the mineralized nodules.

-

For quantification, destain by incubating with 10% cetylpyridinium chloride and measure the absorbance of the extracted stain at 562 nm.

Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol outlines the creation of a mouse model for postmenopausal osteoporosis and subsequent treatment.

1. Animals:

-

Use female C57BL/6 mice, 8-10 weeks of age.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatize mice for at least one week before the procedure.

2. Ovariectomy Procedure:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Place the mouse in a prone position and shave the dorsal area.

-

Make a single midline dorsal skin incision.

-

Move the skin to one side to locate the ovary, which is visible through the muscle wall as a fat pad.

-

Make a small incision in the muscle layer to expose the ovary.

-

Ligate the oviduct and associated blood vessels with absorbable suture and excise the ovary.

-

Return the uterine horn to the abdominal cavity and close the muscle layer with sutures.

-

Repeat the procedure on the contralateral side.

-

Close the skin incision with wound clips or sutures.

-

For the sham group, perform the same procedure without excising the ovaries.

3. Post-operative Care and Treatment:

-

Administer analgesics as required for post-operative pain management.

-

Allow the mice to recover for one week.

-

Begin oral administration of this compound (20 mg/kg) or vehicle control daily for 5 days a week for a total of 4 weeks.

4. Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect femurs and tibias for analysis.

-

Assess bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, and trabecular thickness using micro-computed tomography (µCT).

-

Perform histological analysis (e.g., H&E staining, Masson's trichrome staining) on decalcified bone sections.

Conclusion

This compound represents a targeted therapeutic approach for bone anabolic therapy. By specifically inhibiting the Dvl-CXXC5 interaction, it effectively activates the Wnt/β-catenin signaling pathway, leading to enhanced osteoblast differentiation and bone formation. The data presented in this guide underscore its potential as a novel treatment for osteoporosis and other conditions characterized by bone loss. Further research and clinical development are warranted to fully elucidate its therapeutic utility.

References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. MC3T3-E1 cell culture and osteoblast differentiation [bio-protocol.org]

- 6. Rodent models of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Small-molecule inhibitors of the PDZ domain of Dishevelled proteins interrupt Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KY-02327 Acetate in the Activation of the Wnt/β-Catenin Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 acetate is a small molecule activator of the canonical Wnt/β-catenin signaling pathway. Its mechanism of action is centered on the inhibition of the protein-protein interaction between Dishevelled (Dvl) and CXXC-type zinc finger protein 5 (CXXC5). CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway; by disrupting its interaction with Dvl, this compound effectively removes this inhibitory brake, leading to the stabilization and nuclear accumulation of β-catenin. This, in turn, promotes the transcription of Wnt target genes. This guide provides a comprehensive overview of the technical details surrounding this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its study.

Introduction to the Wnt/β-Catenin Pathway and the Role of CXXC5

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled (Fzd) and co-receptor LRP5/6, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes.

CXXC-type zinc finger protein 5 (CXXC5) has been identified as a negative feedback regulator of this pathway.[2] Wnt/β-catenin signaling induces the expression of CXXC5, which in turn binds to the PDZ domain of the key signaling hub Dishevelled (Dvl), preventing the Wnt-induced dissociation of the destruction complex and thereby attenuating the signaling cascade.[3] Elevated levels of CXXC5 have been implicated in the pathophysiology of conditions such as osteoporosis and androgenetic alopecia.[4][5]

This compound: A Disrupter of the Dvl-CXXC5 Interaction

This compound is a metabolically stabilized analog of KY-02061, developed as a potent inhibitor of the Dvl-CXXC5 interaction.[6] By binding to the Dvl PDZ domain, this compound prevents the binding of CXXC5, thus liberating the Wnt/β-catenin pathway from this negative feedback inhibition. This leads to a sustained activation of the pathway, promoting downstream cellular processes.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and related molecules.

Table 1: In Vitro Activity of this compound in Osteoblasts

| Cell Line | Treatment | Concentration Range | Duration | Readout | Result |

| MC3T3E1 (murine pre-osteoblast) | This compound | 1-10 µM | 2 days | β-catenin protein level | Dose-dependent increase |

| MC3T3E1 | This compound | 1-10 µM | 2 days | Nuclear β-catenin accumulation | Dose-dependent increase |

| MC3T3E1 | This compound | 1-10 µM | 14 days | Collagen 1a (Col1a) mRNA level | Dose-dependent increase |

| MC3T3E1 | This compound | 1-10 µM | 21 days | Osteocalcin (OCN) mRNA level | Dose-dependent increase |

Table 2: In Vivo Efficacy of this compound in a Bone Loss Model

| Animal Model | Treatment | Dosage | Dosing Schedule | Duration | Outcome |

| Ovariectomized (OVX) mice | This compound | 20 mg/kg (p.o.) | 5 sequential days per week | 4 weeks | Successful rescue of bone loss |

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway

Mechanism of this compound Action

Experimental Workflow for Assessing Wnt Pathway Activation

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize activators of the Wnt/β-catenin pathway like this compound.

TOPflash/FOPflash Reporter Assay for Wnt/β-catenin Signaling

This assay quantifies the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.

Materials:

-

HEK293T cells (or other suitable cell line)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TOPflash and FOPflash reporter plasmids

-

Renilla luciferase plasmid (for transfection normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with either TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both Firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt/β-catenin signaling activity is expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity.

Western Blot for β-catenin Stabilization

This method is used to qualitatively and semi-quantitatively assess the accumulation of β-catenin protein following treatment with this compound.

Materials:

-

MC3T3E1 cells (or other relevant cell line)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells and treat with varying concentrations of this compound for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[7]

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[8]

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control (β-actin).

Fluorescence Polarization (FP) Assay for Dvl-CXXC5 Interaction

This biophysical assay can be used to measure the binding affinity between the Dvl PDZ domain and a fluorescently labeled CXXC5-derived peptide, and to determine the inhibitory constant (Ki) of compounds like this compound.

Materials:

-

Purified recombinant Dvl PDZ domain protein

-

Fluorescently labeled peptide derived from the Dvl-binding region of CXXC5

-

Assay buffer (e.g., PBS with a small amount of surfactant like Tween-20)

-

This compound

-

Microplate reader with fluorescence polarization capabilities

Protocol:

-

Assay Setup: In a microplate, combine a fixed concentration of the fluorescently labeled CXXC5 peptide and the Dvl PDZ domain protein in the assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: The binding of the large Dvl protein to the small fluorescent peptide causes a slower rotation and thus an increase in polarization. An inhibitor like this compound will displace the fluorescent peptide, leading to a decrease in polarization. The data can be fitted to determine the IC50 value, from which the Ki can be calculated.

Application in Hair Follicle Neogenesis

The Wnt/β-catenin pathway is a master regulator of hair follicle development and regeneration.[2] Activation of this pathway is known to promote the transition of hair follicles from the resting (telogen) to the growth (anagen) phase and can induce the formation of new hair follicles (neogenesis). Studies have shown that mice lacking CXXC5 (CXXC5-/-) exhibit accelerated hair regrowth. Furthermore, disrupting the CXXC5-Dvl interaction with a competitor peptide has been demonstrated to promote hair regrowth and wound-induced hair follicle neogenesis.[2] These findings strongly suggest that small molecule inhibitors of the Dvl-CXXC5 interaction, such as this compound, hold significant therapeutic potential for hair loss disorders like androgenetic alopecia.

Conclusion

This compound represents a targeted approach to activating the Wnt/β-catenin signaling pathway by inhibiting the Dvl-CXXC5 negative feedback loop. The available data demonstrates its efficacy in promoting osteoblast differentiation and rescuing bone loss in preclinical models. The established role of the Wnt/β-catenin pathway in hair follicle biology suggests a promising application for this compound in regenerative medicine, particularly for hair regrowth therapies. Further research to fully elucidate its potency and clinical potential is warranted.

References

- 1. Targeting of CXXC5 by a Competing Peptide Stimulates Hair Regrowth and Wound-Induced Hair Neogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. CXXC5 Mediates DHT-Induced Androgenetic Alopecia via PGD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Dvl-CXXC5 Interaction: A Negative Feedback Regulator in Osteoblastogenesis and a Target for Bone Anabolic Therapies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of bone mass and a key driver of osteoblastogenesis, the process of forming new bone-forming cells. The intricate control of this pathway is paramount for maintaining skeletal homeostasis. This technical guide delves into the pivotal role of the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5) as a crucial negative feedback mechanism in this process. CXXC5, a Wnt-inducible protein, directly binds to the PDZ domain of the key Wnt signaling mediator Dvl, thereby inhibiting Wnt/β-catenin signaling and consequently suppressing osteoblast differentiation. This guide provides a comprehensive overview of the molecular mechanism, quantitative data from in vivo and in vitro studies, detailed experimental protocols, and the therapeutic potential of targeting the Dvl-CXXC5 interaction for the development of novel bone anabolic agents.

Introduction

Osteoporosis, a debilitating disease characterized by low bone mass and microarchitectural deterioration of bone tissue, presents a significant global health challenge. Current therapeutic strategies primarily focus on anti-resorptive agents that inhibit bone breakdown. However, there is a pressing need for anabolic therapies that actively promote new bone formation. The canonical Wnt/β-catenin signaling pathway has emerged as a promising target for such therapies due to its fundamental role in promoting the differentiation of mesenchymal stem cells into functional osteoblasts.[1][2]

Activation of the Wnt pathway is initiated by the binding of a Wnt ligand to its cell surface receptors, Frizzled (Fz) and LRP5/6. This leads to the recruitment and activation of the cytoplasmic phosphoprotein Dishevelled (Dvl). Activated Dvl inhibits the "destruction complex" (comprising Axin, APC, GSK3β, and CK1α), which otherwise phosphorylates β-catenin, marking it for proteasomal degradation. The resulting accumulation of β-catenin in the cytoplasm allows its translocation to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes essential for osteoblast differentiation, such as Runx2 and Sp7 (Osterix).[2][3]

Given the potent effects of Wnt signaling on bone formation, its activity is tightly regulated by a variety of antagonists. Among these, CXXC finger protein 5 (CXXC5) has been identified as a key intracellular negative feedback regulator.[4][5] CXXC5 expression is induced by Wnt/β-catenin signaling, and the CXXC5 protein then binds to Dvl, preventing it from transducing the Wnt signal downstream. This feedback loop ensures a precise and controlled level of Wnt signaling activity during osteoblastogenesis.[3][4]

This guide will provide a detailed exploration of the Dvl-CXXC5 interaction, its functional consequences in osteoblast differentiation, and the experimental methodologies used to investigate this critical regulatory nexus.

The Dvl-CXXC5 Signaling Pathway in Osteoblastogenesis

The interaction between Dvl and CXXC5 forms a negative feedback loop that modulates the intensity and duration of Wnt/β-catenin signaling in osteoblasts.

Mechanism of Action

-

Wnt Signaling Activation: The process begins with the activation of the canonical Wnt pathway, leading to the stabilization and nuclear translocation of β-catenin.

-

CXXC5 Upregulation: Nuclear β-catenin, in complex with TCF/LEF transcription factors, drives the expression of various target genes, including CXXC5.[6][7]

-

Dvl-CXXC5 Interaction: The newly synthesized CXXC5 protein translocates to the cytoplasm and interacts with the PDZ domain of Dvl.[6][8] This interaction is dependent on a Dvl-binding motif (DBM) within the CXXC5 protein.[6]

-

Inhibition of Wnt Signaling: The binding of CXXC5 to Dvl prevents Dvl from inhibiting the β-catenin destruction complex. This leads to the phosphorylation and subsequent degradation of β-catenin, thereby attenuating the Wnt signal.[3][4]

This negative feedback mechanism ensures that Wnt signaling is appropriately controlled, preventing excessive bone formation and maintaining skeletal homeostasis.

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Dishevelled-binding protein CXXC5 negatively regulates cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

KY-02327 Acetate: A Technical Guide for Bone Biology Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KY-02327 acetate, a small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, and its application as a research tool in bone biology. This document consolidates key findings, presents quantitative data in a structured format, outlines experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: Mechanism of Action

This compound is a metabolically stabilized analog of KY-02061 and functions as a potent inhibitor of the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5).[1][2][3] CXXC5 is a negative feedback regulator of the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation.[4][5][6] By binding to the PDZ domain of Dvl, CXXC5 inhibits the Wnt/β-catenin pathway.[7] this compound disrupts this interaction, leading to the activation of Wnt/β-catenin signaling, subsequent promotion of osteoblast differentiation, and ultimately, new bone formation.[1][2][7] This mechanism positions this compound as a promising bone anabolic agent for potential therapeutic applications in conditions like osteoporosis.[7][8]

Signaling Pathway Diagram

Caption: Mechanism of this compound in Wnt/β-catenin signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration Range | Treatment Duration | Key Findings | Reference |

| β-catenin & Runx2 Protein Levels | MC3T3-E1 | 1-10 µM | 2 days | Dose-dependent increase in protein levels. | [2][3] |

| Nuclear β-catenin Accumulation | MC3T3-E1 | 1-10 µM | 2 days | Dose-dependent increase in nuclear accumulation. | [2][7] |

| Osteoblast Differentiation Marker mRNA (Col1a, OCN) | MC3T3-E1 | 1-10 µM | 2 days | Dose-dependent increase in mRNA levels. | [2][3] |

| Transcriptional Activation of β-catenin (TOPflash reporter) | MC3T3-E1 | Not specified | Not specified | Dose-dependent increase in reporter activity. | [7] |

| Dvl-CXXC5 Interaction Inhibition (IC50) | Not specified | Not specified | Not specified | IC50 was 7.7-fold lower than KY-02061. | [7] |

| Dvl PDZ Domain Binding Affinity (Kd) | Not specified | Not specified | Not specified | 8.308 ± 0.8 μM | [7] |

Table 2: In Vivo Efficacy of this compound in Ovariectomized (OVX) Mice

| Parameter | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Bone Loss Rescue | Ovariectomized (OVX) mice | 20 mg/kg | Oral (p.o.) | 5 days/week for 4 weeks | Successfully rescued bone loss. | [2][3] |

| Bone Mineral Density (BMD) & Bone Volume | Ovariectomized (OVX) mice | Not specified | Oral (p.o.) | Not specified | Recovery of osteoporotic bones and rescue of bone qualities. | [7] |

| Trabecular Bone Structure | Ovariectomized (OVX) mice | Not specified | Oral (p.o.) | Not specified | Recovery of trabecular bone structures. | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Osteoblast Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of pre-osteoblastic cells.

Materials:

-

MC3T3-E1 cells (murine pre-osteoblast cell line)

-

Cell culture medium (e.g., Alpha-MEM supplemented with 10% FBS, penicillin-streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Reagents for RNA extraction, reverse transcription, and quantitative real-time PCR (qRT-PCR)

-

Primers for osteoblast differentiation markers (e.g., Col1a1, Osteocalcin) and a housekeeping gene (e.g., Gapdh)

-

Reagents for protein extraction and Western blotting

-

Antibodies against β-catenin, Runx2, and a loading control (e.g., α-tubulin)

Procedure:

-

Cell Seeding: Seed MC3T3-E1 cells in appropriate culture plates (e.g., 6-well plates) at a density that allows for sub-confluency during the treatment period.

-

Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the cells for the desired duration (e.g., 2 days for early markers, up to 21 days for late markers like osteocalcin).[2][8]

-

RNA Analysis (qRT-PCR):

-

Harvest the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for target genes (Col1a1, Osteocalcin) and a housekeeping gene.

-

Analyze the relative gene expression levels using the ΔΔCt method.

-

-

Protein Analysis (Western Blot):

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against β-catenin, Runx2, and a loading control.

-

Incubate with the appropriate secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

-

In Vivo Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the bone anabolic effects of this compound in a postmenopausal osteoporosis model.

Materials:

-

Female mice (e.g., C57BL/6), aged for skeletal maturity (e.g., 10-12 weeks)

-

Anesthetic agents

-

Surgical instruments

-

This compound

-

Vehicle for oral administration

-

Micro-computed tomography (µCT) scanner

-

Calcein for bone labeling

Procedure:

-

Ovariectomy:

-

Anesthetize the mice.

-

Perform bilateral ovariectomy to induce estrogen deficiency. A sham operation (ovaries exposed but not removed) should be performed on the control group.

-

Allow the mice to recover for a period to establish bone loss (e.g., 4 weeks).

-

-

Treatment:

-

Bone Analysis (µCT):

-

At the end of the treatment period, euthanize the mice.

-

Excise femurs or tibias and fix them in formalin.

-

Scan the bones using a µCT scanner to analyze bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number, trabecular thickness, and trabecular separation.

-

-

Dynamic Histomorphometry (Optional):

-

Inject calcein at specific time points before euthanasia to label newly formed bone.

-

Process the bones for undecalcified histology.

-

Analyze bone formation rate and other dynamic parameters.

-

Experimental Workflow Diagram

Caption: Workflow for the in vivo ovariectomized (OVX) mouse study.

Conclusion

This compound presents a valuable tool for researchers in bone biology due to its specific mechanism of action in activating the Wnt/β-catenin pathway. The provided data and protocols offer a foundation for designing and conducting experiments to further elucidate the role of the Dvl-CXXC5 interaction in bone metabolism and to explore the therapeutic potential of its inhibitors. The bone anabolic properties demonstrated in both in vitro and in vivo models highlight its significance for studies on osteoporosis and bone regeneration.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CXXC5 is a negative-feedback regulator of the Wnt/β-catenin pathway involved in osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to KY-02327 Acetate: A Novel Modulator of the Wnt/β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

KY-02327 acetate is a synthetic, small-molecule compound that has garnered significant interest within the scientific community for its potent and specific activity as a modulator of the Wnt/β-catenin signaling pathway. As a metabolically stabilized analog of its predecessor, KY-02061, this compound acts as a targeted inhibitor of the interaction between Dishevelled (Dvl) and CXXC-type zinc finger protein 5 (CXXC5). This inhibition disrupts a key negative feedback loop, leading to the activation of Wnt/β-catenin signaling. Consequently, this compound has demonstrated promising therapeutic potential, particularly in the field of regenerative medicine and bone biology, by promoting osteoblast differentiation and mitigating bone loss in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Structure and Physicochemical Properties

This compound is the acetate salt of the parent compound KY-02327, enhancing its stability. The chemical and physical properties of this compound are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl 5-hydroxy-1-(2-oxo-2-((2-(piperidin-1-yl)ethyl)amino)ethyl)-1H-indole-2-carboxylate acetate |

| SMILES | O=C(C(N1CC(NCCN2CCCCC2)=O)=CC3=C1C=CC(O)=C3)OCC.CC(O)=O[1] |

| CAS Number | 2989396-34-9[1] |

| Molecular Formula | C22H31N3O6[2] |

| Molecular Weight | 433.50 g/mol [2] |

Physicochemical Properties

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO and various solvent mixtures for in vivo use.[1] |

| Storage | Store at 4°C for long-term stability. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |

Mechanism of Action: Modulation of the Wnt/β-Catenin Signaling Pathway

This compound exerts its biological effects by specifically targeting the Wnt/β-catenin signaling pathway, a critical regulator of embryonic development, tissue homeostasis, and regeneration.

Inhibition of the Dvl-CXXC5 Interaction

The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between the Dishevelled (Dvl) protein and the CXXC-type zinc finger protein 5 (CXXC5). CXXC5 acts as a negative feedback regulator of the Wnt/β-catenin pathway. By binding to Dvl, CXXC5 promotes the degradation of β-catenin, thereby suppressing downstream signaling.

Activation of Wnt/β-Catenin Signaling

By disrupting the Dvl-CXXC5 interaction, this compound prevents the CXXC5-mediated suppression of the pathway. This leads to the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes. These target genes include key regulators of osteoblast differentiation, such as Runt-related transcription factor 2 (Runx2), collagen type I alpha 1 (Col1a1), and osteocalcin (OCN).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Osteoblast Differentiation Assay

This protocol describes the induction and assessment of osteoblast differentiation in MC3T3-E1 pre-osteoblastic cells treated with this compound.

References

The Discovery and Development of KY-02327 Acetate: A Novel Bone Anabolic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KY-02327 acetate is a novel, orally active small molecule that promotes bone formation by activating the Wnt/β-catenin signaling pathway. It was developed as a metabolically stabilized analog of the initial hit compound, KY-02061. This compound functions by inhibiting the interaction between the Dishevelled (Dvl) protein and CXXC finger protein 5 (CXXC5), a negative feedback regulator of the Wnt pathway. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and key quantitative data.

Introduction: Targeting the Wnt/β-catenin Pathway for Osteoporosis

The Wnt/β-catenin signaling pathway is a critical regulator of bone mass and osteoblast differentiation.[1][2] Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to initiate the transcription of genes involved in bone formation.[1] CXXC finger protein 5 (CXXC5) has been identified as a negative feedback regulator of this pathway through its interaction with the Dvl protein.[3] The development of small molecules that inhibit the Dvl-CXXC5 interaction presents a promising therapeutic strategy for bone anabolic therapies in conditions like osteoporosis.[3]

Discovery of this compound

The development of this compound originated from a screening effort to identify small molecule inhibitors of the Dvl-CXXC5 interaction.

Initial Screening and Identification of KY-02061

A high-throughput screening of a chemical library was conducted to find compounds that could disrupt the interaction between the PDZ domain of Dvl and CXXC5. This screening led to the identification of KY-02061 as a hit compound.[3]

Lead Optimization and the Emergence of KY-02327

While KY-02061 showed promising activity, it exhibited metabolic instability. To address this, 55 derivatives of KY-02061 were synthesized and evaluated for both their inhibitory activity and metabolic stability.[3] Among these, KY-02327 was selected as the lead candidate due to its enhanced metabolic stability and potent inhibitory effect on the Dvl-CXXC5 interaction.[3] The acetate salt form of KY-02327 was chosen for further development.[4]

Mechanism of Action

This compound exerts its bone anabolic effects by modulating the Wnt/β-catenin signaling pathway.

dot

As illustrated in the diagram, in the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt ligand binding to its receptors, Dvl is activated and inhibits the destruction complex, leading to β-catenin accumulation and nuclear translocation. CXXC5 acts as a negative feedback regulator by binding to the PDZ domain of Dvl and inhibiting its function. This compound competitively inhibits the interaction between CXXC5 and the Dvl PDZ domain, thereby releasing the negative feedback and enhancing Wnt/β-catenin signaling, which ultimately promotes osteoblast differentiation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, KY-02061.

Table 1: In Vitro Activity

| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |

| KY-02061 | Dvl-CXXC5 Interaction | In vitro binding assay | 1.8 µM | - | [3] |

| KY-02327 | Dvl-CXXC5 Interaction | In vitro binding assay | 0.23 µM | - | [3] |

| This compound | Osteoblast Differentiation | Alkaline Phosphatase (ALP) Activity | ~1-10 µM | MC3T3-E1 | [5] |

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Mouse Model

| Compound | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |

| KY-02327 | 20 mg/kg | Oral (p.o.) | 5 consecutive days/week for 4 weeks | Rescued bone loss | [3][6] |

Experimental Protocols

Detailed methodologies for the key experiments in the development of this compound are provided below.

In Vitro Dvl-CXXC5 Binding Assay

This assay was used to screen for and characterize inhibitors of the Dvl-CXXC5 interaction.

dot

Protocol:

-

Plate Coating: Coat streptavidin-coated 96-well plates with biotinylated CXXC5 peptide (100 ng/well) in PBS overnight at 4°C.

-

Washing: Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block the plates with 1% BSA in PBST for 1 hour at room temperature.

-

Compound Addition: Add various concentrations of the test compound (e.g., this compound) to the wells.

-

Protein Addition: Add purified GST-tagged Dvl PDZ domain (200 ng/well) to the wells.

-

Incubation: Incubate the plates for 2 hours at room temperature to allow for competitive binding.

-

Washing: Wash the plates three times with PBST.

-

Primary Antibody: Add HRP-conjugated anti-GST antibody (1:5000 dilution) and incubate for 1 hour at room temperature.

-

Washing: Wash the plates three times with PBST.

-

Detection: Add TMB substrate and stop the reaction with 2N H2SO4.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the IC50 values from the dose-response curves.

Osteoblast Differentiation and Alkaline Phosphatase (ALP) Activity Assay

This assay is used to assess the pro-osteogenic activity of this compound in vitro.

Protocol:

-

Cell Seeding: Seed MC3T3-E1 pre-osteoblast cells in 24-well plates at a density of 5 x 104 cells/well in α-MEM containing 10% FBS.

-

Differentiation Induction: After 24 hours, replace the medium with an osteogenic differentiation medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO).

-

Culture: Culture the cells for 7-14 days, changing the medium every 2-3 days.

-

Cell Lysis: After the culture period, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

ALP Activity Measurement:

-

Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysates.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with 3N NaOH.

-

Measure the absorbance at 405 nm.

-

-

Protein Quantification: Determine the total protein concentration in the lysates using a BCA protein assay kit for normalization of ALP activity.

-

Data Analysis: Express ALP activity as units per milligram of total protein.

Ovariectomized (OVX) Mouse Model of Osteoporosis

This in vivo model is used to evaluate the efficacy of this compound in a postmenopausal osteoporosis setting.

dot

Protocol:

-

Animals: Use female C57BL/6J mice (8-10 weeks old).

-

Surgery:

-

Anesthetize the mice.

-

Perform bilateral ovariectomy (OVX) to induce estrogen deficiency.

-

Sham-operated mice undergo a similar surgical procedure without the removal of the ovaries.

-

-

Recovery and Bone Loss: Allow the mice to recover for 4 weeks to establish bone loss.

-

Treatment:

-

Randomly assign OVX mice to a vehicle control group or a KY-02327 treatment group.

-

Administer KY-02327 (20 mg/kg) or vehicle orally once daily for 5 consecutive days per week for 4 weeks.

-

-

Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Dissect the femurs and fix them in 10% neutral buffered formalin.

-

Analyze the trabecular bone microarchitecture of the distal femur using micro-computed tomography (µCT). Key parameters to measure include bone mineral density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Perform histological analysis (e.g., H&E staining) to visualize bone structure.

-

Conclusion

This compound represents a promising new class of bone anabolic agents. Its discovery through a targeted screening and lead optimization strategy, coupled with its well-defined mechanism of action in activating the Wnt/β-catenin pathway, highlights its potential as a therapeutic for osteoporosis and other bone loss disorders. The preclinical data demonstrate its efficacy in promoting osteoblast differentiation and rescuing bone loss in a relevant animal model. Further clinical investigation is warranted to translate these promising preclinical findings into a novel treatment for patients.

References

In Vitro Effects of KY-02327 Acetate on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KY-02327 acetate is a synthetic, metabolically stabilized small molecule that acts as a potent inhibitor of the interaction between Dishevelled (Dvl) and CXXC-type zinc finger protein 5 (CXXC5).[1][2] This interaction is a key negative feedback loop in the canonical Wnt/β-catenin signaling pathway. By disrupting the Dvl-CXXC5 complex, this compound activates Wnt/β-catenin signaling, a pathway crucial for embryonic development, tissue homeostasis, and cellular proliferation and differentiation.[2][3] This technical guide provides a comprehensive overview of the reported in vitro effects of this compound on cell lines, with a primary focus on its role in osteoblast differentiation. The available data predominantly centers on the murine pre-osteoblast cell line, MC3T3E1, and this document reflects that focus. Further research is required to elucidate the effects of this compound on a broader range of cell types.

Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound's mechanism of action is centered on the potentiation of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, the "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. The Dvl-CXXC5 interaction is understood to be a negative feedback mechanism within this pathway.

This compound, by inhibiting the interaction between the PDZ domain of Dvl and CXXC5, disrupts this negative feedback loop.[1] This leads to the stabilization and accumulation of cytosolic β-catenin. The stabilized β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes.[2] In the context of osteoblasts, these target genes include critical regulators of differentiation such as Runx2.[2]

Quantitative Data Summary

The following tables summarize the quantitative data available for the in vitro effects of this compound. All presented data pertains to the murine pre-osteoblast cell line, MC3T3E1.

Table 1: Effects of this compound on Wnt/β-Catenin Signaling in MC3T3E1 Cells

| Parameter | Concentration Range | Treatment Duration | Observed Effect | Reference |

| β-catenin Protein Level | 1 - 10 µM | 2 days | Dose-dependent increase | [1][2] |

| Nuclear β-catenin | 1 - 10 µM | 2 days | Dose-dependent accumulation | [1] |

| Runx2 Protein Level | 1 - 10 µM | 2 days | Dose-dependent increase | [1] |

Table 2: Effects of this compound on Osteoblast Differentiation Markers in MC3T3E1 Cells

| Marker | Concentration Range | Treatment Duration | Observed Effect | Reference |

| Collagen 1a (Col1a) mRNA | 1 - 10 µM | 14 days | Dose-dependent increase | [1] |

| Osteocalcin (OCN) mRNA | 1 - 10 µM | 21 days | Dose-dependent increase | [1] |

Experimental Protocols

This section details the methodologies for the key in vitro experiments cited in this guide.

Cell Culture

-

Cell Line: MC3T3E1 (murine pre-osteoblast cell line).

-

Culture Medium: Alpha Minimum Eagle's Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot Analysis

Objective: To determine the protein levels of β-catenin and Runx2.

-

Cell Lysis: MC3T3E1 cells are seeded and treated with varying concentrations of this compound (1-10 µM) for 48 hours. Post-treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against β-catenin, Runx2, and a loading control (e.g., α-tubulin).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence

Objective: To visualize the nuclear translocation of β-catenin.

-

Cell Seeding and Treatment: MC3T3E1 cells are grown on glass coverslips and treated with this compound (1-10 µM) for 48 hours.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: After blocking with 1% bovine serum albumin (BSA) in PBS for 30 minutes, cells are incubated with an anti-β-catenin primary antibody overnight at 4°C. Subsequently, cells are washed and incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI). The coverslips are then mounted on glass slides.

-

Imaging: Images are captured using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of osteoblast differentiation markers.

-

RNA Extraction: MC3T3E1 cells are treated with this compound (1-10 µM) for 14 or 21 days. Total RNA is extracted using a suitable RNA isolation reagent (e.g., TRIzol).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for Col1a, OCN, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method.

Discussion and Future Directions

The available in vitro data strongly supports the role of this compound as an activator of the Wnt/β-catenin signaling pathway in pre-osteoblastic cells, leading to the promotion of osteoblast differentiation. This makes it a promising candidate for further investigation in the context of bone regenerative medicine and osteoporosis treatment.

However, the current body of literature is limited in its scope regarding the effects of this compound on other cell types. For drug development professionals, understanding the compound's activity in various cell lines, including but not limited to, cancer cell lines, hepatocytes (for metabolic stability and toxicity assessment), and cardiomyocytes (for cardiac safety) is of paramount importance. The role of the Wnt/β-catenin pathway in various cancers is complex and context-dependent, sometimes promoting and sometimes suppressing tumor growth.[4] Therefore, comprehensive in vitro screening across a panel of cancer cell lines is a critical next step to assess the therapeutic potential and potential risks of this compound in oncology.

Future research should aim to:

-

Evaluate the cytotoxic and proliferative effects of this compound on a diverse panel of human cancer cell lines.

-

Determine the IC50 values of this compound in various cell lines to understand its potency and selectivity.

-

Investigate the impact of this compound on cell cycle progression and apoptosis in non-osteogenic cell lines.

-

Elucidate the off-target effects of this compound to build a comprehensive safety profile.

References

Preliminary Studies on KY-02327 Acetate: A Novel Bone Anabolic Agent for Osteoporosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Current therapeutic strategies primarily focus on anti-resorptive agents that inhibit bone breakdown. However, there is a significant unmet need for anabolic agents that can stimulate new bone formation. This technical guide provides an in-depth overview of the preliminary studies on KY-02327 acetate, a novel small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction, which has emerged as a promising bone anabolic candidate for the treatment of osteoporosis.

Core Mechanism of Action: Wnt/β-catenin Pathway Activation

This compound is a metabolically stabilized analog of KY-02061 and functions as a potent inhibitor of the interaction between the PDZ domain of Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5).[1] CXXC5 is a negative feedback regulator of the Wnt/β-catenin signaling pathway.[1] By binding to Dvl, CXXC5 prevents the transduction of the Wnt signal.

This compound disrupts this inhibitory interaction, leading to the activation of the canonical Wnt/β-catenin pathway. This activation results in the nuclear translocation of β-catenin, which in turn promotes the transcription of key genes involved in osteoblast differentiation and bone formation, such as Runt-related transcription factor 2 (Runx2), Collagen type I alpha 1 (Col1a1), and Osteocalcin (OCN).[1]

Figure 1: Signaling pathway of this compound in osteoblasts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Assay | Cell Line | Concentration | Result |

| Dvl-CXXC5 Interaction | In vitro binding assay | - | IC₅₀ = 0.5 µM | Potent inhibition of Dvl-CXXC5 interaction[1] |

| Wnt/β-catenin Signaling | TOPFlash reporter assay | HEK293T | 2 µM | ~3.5-fold increase in luciferase activity[1] |

| Osteoblast Differentiation | Alkaline Phosphatase (ALP) Activity | MC3T3-E1 | 10 µM | Significant increase in ALP activity[1] |

| Osteogenic Gene Expression | qPCR | MC3T3-E1 | 10 µM | Increased mRNA levels of Col1a1 and OCN[1] |

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Mouse Model

| Parameter | Measurement | Treatment Group | Result |

| Bone Mineral Density (BMD) | µCT | KY-02327 (20 mg/kg/day, p.o.) | Significant rescue of OVX-induced bone loss[1] |

| Trabecular Bone Volume | µCT | KY-02327 (20 mg/kg/day, p.o.) | Increased bone volume/total volume (BV/TV)[1] |

| Trabecular Number | µCT | KY-02327 (20 mg/kg/day, p.o.) | Increased trabecular number (Tb.N)[1] |

| Trabecular Separation | µCT | KY-02327 (20 mg/kg/day, p.o.) | Decreased trabecular separation (Tb.Sp)[1] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Dvl-CXXC5 Interaction Assay

This assay is designed to screen for small molecules that inhibit the binding of the Dvl PDZ domain to a CXXC5-derived peptide.

-

Reagent Preparation :

-

Purified recombinant Dvl PDZ domain.

-

FITC-conjugated PolyR-DBM (Dvl binding motif peptide derived from CXXC5).

-

Assay buffer (e.g., PBS with 0.05% Tween 20).

-

This compound dissolved in DMSO.

-

-

Assay Procedure :

-

Coat a 96-well plate with the Dvl PDZ domain.

-

Wash the plate to remove unbound protein.

-

Add this compound at various concentrations.

-

Add the FITC-conjugated PolyR-DBM peptide to all wells.

-

Incubate at room temperature to allow for competitive binding.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader. A decrease in fluorescence indicates inhibition of the Dvl-CXXC5 interaction.

-

Figure 2: Workflow for the in vitro Dvl-CXXC5 interaction assay.

Cell Culture and Osteoblast Differentiation

Murine pre-osteoblast cells (MC3T3-E1) are used to assess the effect of this compound on osteoblast differentiation.

-

Cell Culture :

-

Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Differentiation Induction :

-

Seed cells in appropriate culture plates.

-

Once confluent, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Treat cells with varying concentrations of this compound.

-

-

Analysis :

-

Alkaline Phosphatase (ALP) Staining and Activity Assay : Perform after 3-7 days of differentiation.

-

Alizarin Red S Staining : To assess mineralization, typically after 14-21 days.

-

Quantitative PCR (qPCR) : To measure the mRNA levels of osteogenic markers (e.g., Runx2, Col1a1, OCN) at various time points.

-

Western Blotting : To determine the protein levels of β-catenin and other signaling components.

-

Ex Vivo Calvarial Bone Culture

This model provides a more physiologically relevant system to study bone formation.

-

Tissue Isolation :

-

Dissect calvaria from neonatal mice (e.g., 4-7 days old).

-

Culture the calvaria on a stainless-steel grid in a culture dish.

-

-

Treatment :

-

Add this compound to the culture medium.

-

Culture for a defined period (e.g., 5-7 days), changing the medium every 2-3 days.

-

-

Analysis :

-

Histology : Fix, embed, and section the calvaria. Stain with H&E and Masson's trichrome to visualize bone structure and collagen deposition.

-

Bone Formation Measurement : Measure the thickness of the newly formed bone.

-

Figure 3: Workflow for ex vivo calvarial bone culture.

In Vivo Ovariectomized (OVX) Mouse Model

This is a standard preclinical model for postmenopausal osteoporosis.

-

Animal Model :

-

Use female mice (e.g., C57BL/6, 8-10 weeks old).

-

Perform bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham operation is performed on the control group.

-

Allow a period of several weeks for bone loss to establish.

-

-

Treatment :

-

Administer this compound orally (e.g., 20 mg/kg/day) for a specified duration (e.g., 4-8 weeks).

-

The vehicle control group receives the same volume of the vehicle solution.

-

-

Analysis :

-

Micro-computed Tomography (µCT) : Scan the femurs or tibiae to analyze bone microarchitecture, including bone mineral density (BMD), bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

-

Histomorphometry : Analyze bone sections to quantify bone formation and resorption parameters.

-

Biomechanical Testing : Perform tests such as three-point bending to assess bone strength.

-

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its potential as a novel bone anabolic agent for the treatment of osteoporosis. Its mechanism of action, centered on the targeted activation of the Wnt/β-catenin pathway through the inhibition of the Dvl-CXXC5 interaction, represents a promising and distinct approach from existing therapies. The in vitro and in vivo data demonstrate its efficacy in promoting osteoblast differentiation and rescuing bone loss in a preclinical model of postmenopausal osteoporosis.

Further research is warranted to fully elucidate the long-term safety and efficacy of this compound. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, dose-range finding studies in various animal models, and ultimately, well-controlled clinical trials in human subjects to translate these promising preclinical findings into a novel therapeutic for patients with osteoporosis.

References

Navigating the Metabolic Landscape of KY-02327 Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic stability of KY-02327 acetate, a potent inhibitor of the Dishevelled (Dvl)-CXXC5 interaction with potential applications in bone anabolic therapies. Understanding the metabolic fate of a drug candidate is a critical component of preclinical development, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This document summarizes the available data on the metabolic stability of this compound, outlines relevant experimental methodologies, and visualizes key pathways to support further research and development efforts.

Core Concept: Enhanced Metabolic Stability

This compound was developed as a metabolically stabilized analog of its predecessor, KY-02061.[1][2][3] This enhancement in stability is a key attribute, suggesting a potentially improved pharmacokinetic profile in vivo.

Quantitative Metabolic Stability Data

The primary research on KY-02327 provides a direct comparison of its metabolic stability against KY-02061 in key in vitro systems. While specific half-life (t1/2) and intrinsic clearance (CLint) values for this compound are not publicly available, the relative stability data offers valuable insight into its improved design.

| Compound | Test System | Relative Stability Improvement | Reference |

| KY-02327 | Rat Liver Microsomes | 2.3-fold more stable than KY-02061 | |

| KY-02327 | Human Hepatocytes | 1.3-fold more stable than KY-02061 |

Table 1: Comparative Metabolic Stability of KY-02327

Representative Experimental Protocols

While the specific experimental protocols for the metabolic stability assessment of this compound have not been detailed in the available literature, this section outlines a representative methodology for such studies based on established practices in the field. These protocols are intended to serve as a guide for researchers aiming to replicate or expand upon the initial findings.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).

1. Materials and Reagents:

-

This compound

-

Pooled liver microsomes (human or other species of interest)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

Control compounds with known metabolic profiles (e.g., testosterone, midazolam)

2. Incubation Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in phosphate buffer to the final desired concentration (typically 1 µM).

-

Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome and compound mixture. The final microsomal protein concentration is typically in the range of 0.5-1 mg/mL.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

3. Analytical Method:

-

Analyze the supernatant from each time point using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Quantify the remaining concentration of this compound at each time point relative to the internal standard.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vitro Metabolic Stability Assay Using Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and transport processes.

1. Materials and Reagents:

-

This compound

-

Cryopreserved or fresh hepatocytes (human or other species of interest)

-

Hepatocyte culture medium (e.g., Williams' E Medium)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

Internal standard for analytical quantification

-

Control compounds with known metabolic profiles

2. Incubation Procedure:

-

Thaw and prepare a suspension of viable hepatocytes in culture medium.

-

Prepare a working solution of this compound in the culture medium.

-

Pre-incubate the hepatocyte suspension at 37°C in a CO2 incubator.

-

Initiate the experiment by adding the this compound working solution to the hepatocyte suspension. The final cell density is typically around 0.5-1 million cells/mL.

-

Incubate the mixture at 37°C with gentle shaking.

-

Collect aliquots of the cell suspension at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent containing an internal standard.

-

Homogenize or lyse the samples to ensure the extraction of the compound from the cells.

-

Centrifuge the samples to pellet cellular debris.

3. Analytical Method:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound.

4. Data Analysis:

-

Similar to the microsomal assay, determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time. The CLint is typically expressed as µL/min/10^6 cells.

Visualizing Key Pathways and Processes

To further aid in the understanding of this compound's context, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

Figure 1: Generalized workflow for an in vitro metabolic stability assay.

Figure 2: Wnt/β-catenin signaling and the inhibitory action of KY-02327.

Conclusion

This compound represents a promising drug candidate with enhanced metabolic stability compared to its parent compound. This characteristic is a favorable attribute for further development. The provided information, including the comparative stability data, a representative experimental framework, and visualizations of the relevant biological pathway and experimental workflow, serves as a valuable resource for researchers in the field of drug discovery and development. Future studies should aim to determine the absolute metabolic stability parameters (t1/2 and CLint) of this compound and elucidate its full metabolite profile to gain a more complete understanding of its pharmacokinetic properties.

References

The Impact of KY-02327 Acetate on Gene Expression in Pre-Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of KY-02327 acetate on gene expression in pre-osteoblasts. This compound, a metabolically stabilized analog of KY-02061, has been identified as a potent inhibitor of the Dishevelled (Dvl)-CXXC5 protein-protein interaction. This inhibition activates the canonical Wnt/β-catenin signaling pathway, a critical regulator of bone formation, thereby promoting osteoblast differentiation and presenting a promising avenue for anabolic osteoporosis therapy.

Core Mechanism of Action: Wnt/β-Catenin Pathway Activation

This compound functions by disrupting the negative feedback loop in the Wnt/β-catenin signaling pathway. The CXXC-type zinc finger protein 5 (CXXC5) acts as a negative regulator by binding to Dishevelled (Dvl), a key cytoplasmic component of the Wnt pathway. By inhibiting the Dvl-CXXC5 interaction, this compound effectively mimics the action of a Wnt ligand, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes essential for osteoblast differentiation.

Quantitative Gene Expression Analysis

While specific quantitative data from studies solely focused on this compound is limited in publicly available literature, the effects on gene expression can be inferred from its mechanism of activating the Wnt/β-catenin pathway. The following tables summarize representative data on the upregulation of key osteogenic marker genes in pre-osteoblast cell lines following Wnt/β-catenin pathway activation.

Table 1: Effect of Wnt/β-Catenin Pathway Activation on Osteoblast Differentiation Markers (mRNA Levels)

| Gene Symbol | Gene Name | Function in Osteoblasts | Representative Fold Change (vs. Control) |

| Runx2 | Runt-related transcription factor 2 | Master transcription factor for osteoblast differentiation | 2.5 - 4.0 |

| Sp7 (Osterix) | Sp7 transcription factor | Essential transcription factor for osteoblast maturation | 3.0 - 5.0 |

| Alpl | Alkaline phosphatase | Early marker of osteoblast differentiation, involved in matrix mineralization | 4.0 - 8.0 |

| Col1a1 | Collagen, type I, alpha 1 | Major structural protein of the bone matrix | 3.0 - 6.0 |

| Bglap (Osteocalcin) | Bone gamma-carboxyglutamate protein | Late marker of osteoblast differentiation, involved in bone mineralization | 5.0 - 10.0 |

Note: The fold changes presented are representative values compiled from studies involving the activation of the Wnt/β-catenin pathway in pre-osteoblast cell lines and are intended for comparative purposes.

Table 2: Effect of Wnt/β-Catenin Pathway Activation on Key Signaling Proteins (Protein Levels)

| Protein | Role in Osteoblast Differentiation | Representative Change in Protein Level (vs. Control) |

| β-catenin (nuclear) | Key mediator of the canonical Wnt pathway | Significant increase |

| Runx2 | Master regulator of osteogenesis | Moderate to significant increase |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Experimental Workflow

MC3T3-E1 Pre-osteoblast Cell Culture and Treatment

-

Cell Line: MC3T3-E1 subclone 4 (ATCC CRL-2593), a murine pre-osteoblast cell line.

-

Culture Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding for Experiments: Cells are seeded in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach 80-90% confluency at the time of treatment.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO). The final concentration of the vehicle should be consistent across all conditions and typically below 0.1%.

-

Incubation: Cells are incubated with the compound for specified time periods (e.g., 24, 48, 72 hours) before harvesting for analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Isolation: Total RNA is extracted from the cultured cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Each reaction typically contains cDNA template, forward and reverse primers for the gene of interest (e.g., Runx2, Alpl, Col1a1, Bglap), and a SYBR Green master mix. A housekeeping gene (e.g., Gapdh, Actb) is used as an internal control for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then compared to the vehicle-treated control group.

Western Blotting for Protein Level Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing a protease inhibitor cocktail. The cell lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA Protein Assay Kit, Thermo Fisher Scientific).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-Runx2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control protein (e.g., β-actin, GAPDH) is also probed to ensure equal protein loading across lanes.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software (e.g., ImageJ), and the expression of the target protein is normalized to the loading control.

Conclusion

This compound demonstrates significant potential as a bone anabolic agent by activating the Wnt/β-catenin signaling pathway in pre-osteoblasts. This activation leads to the upregulation of key osteogenic genes, including Runx2, Alpl, Col1a1, and Bglap, thereby promoting the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts. The experimental protocols detailed in this guide provide a robust framework for further research into the therapeutic applications of this compound and other Dvl-CXXC5 interaction inhibitors for the treatment of osteoporosis and other bone-related disorders.

Methodological & Application

Application Notes: KY-02327 Acetate for In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

KY-02327 acetate is a potent, metabolically stabilized small molecule inhibitor of the Dishevelled (Dvl)-CXXC5 interaction. By disrupting this interaction, this compound activates the canonical Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear accumulation of β-catenin. This activation promotes the transcription of Wnt target genes, making this compound a valuable tool for studying Wnt signaling and a potential therapeutic agent for conditions such as osteoporosis by promoting osteoblast differentiation.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its effects on osteoblast differentiation.

Mechanism of Action